Eprodisate sodium, also known as 1,3-propanedisulfonate or NC-503, is a small, negatively charged sulfonated molecule [, , ]. Structurally, it resembles heparan sulfate, a naturally occurring glycosaminoglycan (GAG) []. This similarity allows Eprodisate to act as a GAG mimetic [].
In the realm of scientific research, Eprodisate has garnered significant attention for its anti-amyloidogenic properties [, , , ]. Amyloidosis, a group of diseases characterized by the extracellular deposition of insoluble amyloid fibrils, often leads to organ dysfunction and death [, , ]. Eprodisate specifically targets amyloid A (AA) amyloidosis, a type of amyloidosis secondary to chronic inflammatory conditions [, , ].
Eprodisate's mechanism of action centers around its ability to interfere with the formation of amyloid fibrils. In AA amyloidosis, serum amyloid A (SAA) protein, an acute-phase reactant, undergoes misfolding and aggregation, leading to amyloid fibril formation [, ]. This process is facilitated by interactions between SAA and GAGs, particularly heparan sulfate, which act as chaperones in amyloid fibril formation [, ].
Eprodisate acts by competitively binding to the GAG binding sites on SAA [, ]. This binding prevents the interaction between SAA and GAGs, effectively inhibiting SAA fibril polymerization and subsequent deposition in tissues [, , ]. By interrupting this crucial step, Eprodisate potentially halts the progression of AA amyloidosis.
Clinical trials have investigated the efficacy and safety of Eprodisate in patients with AA amyloidosis, particularly those with renal involvement [, , , , , ]. A key finding from these trials indicates that Eprodisate can slow the decline of renal function in individuals with AA amyloidosis [, , , , , , , , , , , ]. It achieves this by reducing the rate of decline in creatinine clearance, a marker of kidney function [].
Beyond its potential in treating AA amyloidosis, Eprodisate has shown promise in modulating the transport of chemokines across the blood-brain barrier (BBB) []. Research indicates that Eprodisate, alongside heparin, can inhibit the brain uptake of proinflammatory chemokines CCL2 (MCP-1) and CCL5 (RANTES) in an in situ brain perfusion model []. This finding highlights a potential therapeutic target for neuroinflammation, where Eprodisate could be used to limit the accumulation of these chemokines in the brain [].
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: